![molecular formula C15H20FNO B331767 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B331767.png)
3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide is a chemical compound with the molecular formula C15H20FNO and a molecular weight of 249.32 g/mol . This compound is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a propanamide group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-benzylpropanamide
- 3-cyclopentyl-N-(4-chlorobenzyl)propanamide
- 3-cyclopentyl-N-(4-methylbenzyl)propanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20FNO |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C15H20FNO/c16-14-8-5-13(6-9-14)11-17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10-11H2,(H,17,18) |
InChI Key |
KJVWPNDSBFHHFD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


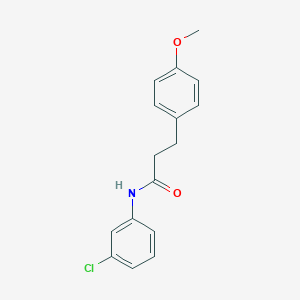
![4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B331687.png)
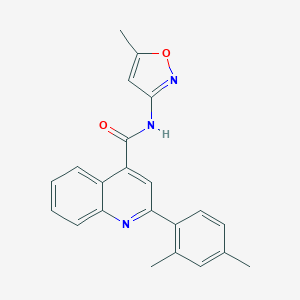
![Isopropyl 4-ethyl-5-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B331690.png)
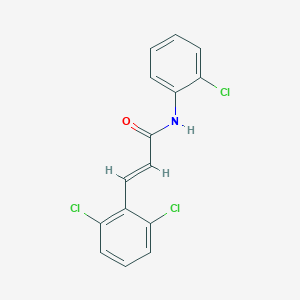

![N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B331697.png)
![N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B331698.png)
![5-[(2-chlorophenoxy)methyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B331699.png)
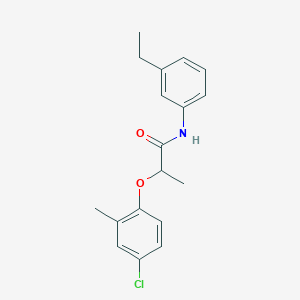
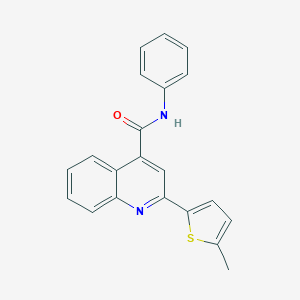
![Ethyl 6-tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331702.png)
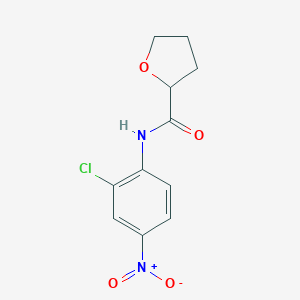
![Ethyl 5-[(diethylamino)carbonyl]-2-[(3-{4-nitrophenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B331705.png)
